molecular formula C41H80NO8P B082169 Sope-1,2 CAS No. 14942-08-6

Sope-1,2

Cat. No.: B082169
CAS No.: 14942-08-6
M. Wt: 746 g/mol
InChI Key: JQKOHRZNEOQNJE-ZZEZOPTASA-N
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Description

Sope-1,2 is a synthetic phospholipid that is not naturally occurring in the human body. It is part of the human exposome, meaning it is only found in individuals exposed to this compound or its derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of stearoyl-oleoyl-phosphatidyl ethanolamine typically involves the reaction of stearic acid and oleic acid with ethanolamine. The process can be carried out in the presence of solvents such as methanol or acetone and acidic catalysts like sulfuric acid or hydrochloric acid to accelerate the reaction . The reaction conditions are optimized to ensure high yield and purity of the product.

Industrial Production Methods: In industrial settings, the production of stearoyl-oleoyl-phosphatidyl ethanolamine involves scalable synthesis techniques. One such method includes the use of native oils as acyl donors in the presence of sodium methoxide as a catalyst. The reaction is conducted in a mixed solvent system, and the product is purified through a two-step crystallization process .

Chemical Reactions Analysis

Types of Reactions: Sope-1,2 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroperoxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Sope-1,2 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of stearoyl-oleoyl-phosphatidyl ethanolamine involves its interaction with cell membranes. It integrates into the lipid bilayer, affecting membrane fluidity and permeability. This compound can also interact with specific molecular targets, such as membrane proteins, influencing various cellular pathways .

Comparison with Similar Compounds

  • Palmitoyl-oleoyl-phosphatidyl ethanolamine
  • Stearoyl-linoleoyl-phosphatidyl ethanolamine
  • Oleoyl-oleoyl-phosphatidyl ethanolamine

Comparison: Sope-1,2 is unique due to its specific fatty acid composition, which influences its physical and chemical properties. Compared to similar compounds, it may exhibit different behaviors in terms of membrane integration, fluidity, and interaction with molecular targets .

Properties

CAS No.

14942-08-6

Molecular Formula

C41H80NO8P

Molecular Weight

746 g/mol

IUPAC Name

[3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] octadecanoate

InChI

InChI=1S/C41H80NO8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(43)47-37-39(38-49-51(45,46)48-36-35-42)50-41(44)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h18,20,39H,3-17,19,21-38,42H2,1-2H3,(H,45,46)/b20-18-

InChI Key

JQKOHRZNEOQNJE-ZZEZOPTASA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCC=CCCCCCCCC

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[NH3+])OC(=O)CCCCCCC/C=C\CCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[NH3+])OC(=O)CCCCCCCC=CCCCCCCCC

Synonyms

(R)-isomer of 1-stearoyl-2-oleoylphosphatidylethanolamine
1-stearoyl-2-oleoylphosphatidylethanolamine
SOPE-1,2
stearoyl-oleoyl-phosphatidyl ethanolamine

Origin of Product

United States

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